

# An In-Depth Technical Guide to C25H19F2NO5: A Novel Kinase Modulator

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## Compound of Interest

Compound Name: C25H19F2NO5

Cat. No.: B12632938

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Disclaimer: Publicly available chemical databases and scientific literature do not contain specific information for a compound with the molecular formula **C25H19F2NO5**. The following technical guide is a hypothetical example created to fulfill the user's request for a detailed report on a molecule of this complexity, structured for an audience of researchers, scientists, and drug development professionals. All data, names, and experimental details are illustrative.

## Introduction

The compound **C25H19F2NO5**, herein referred to by its designated research code Zenvofloxet, is a novel synthetic molecule with potential applications in modulating inflammatory signaling pathways. This document provides a comprehensive overview of its chemical properties, biological activity, and the methodologies used for its characterization.

## IUPAC Name and Synonyms

- IUPAC Name: (2-(3,4-difluorophenyl)-6-((4-methoxyphenyl)carbamoyl)-1,3-benzoxazol-5-yl) acetate
- Synonyms:
  - Zenvofloxet
  - Research Code: RX-2519
  - 2-(3,4-difluorophenyl)-5-acetyloxy-N-(4-methoxyphenyl)-1,3-benzoxazole-6-carboxamide

## Physicochemical and Pharmacokinetic Properties

Zenvofloxet has been characterized to determine its fundamental physicochemical and pharmacokinetic parameters.

Parameter	Value
Molecular Weight	463.4 g/mol
LogP	3.8
Aqueous Solubility (pH 7.4)	0.015 mg/mL
Plasma Protein Binding	98.2%
Half-life (t <sub>1/2</sub> ) in vivo (rodent model)	6.8 hours
Bioavailability (Oral, rodent model)	45%

## Pharmacodynamics and Biological Activity

Zenvofloxet has been identified as a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathway of several cytokines that are pivotal in inflammatory and autoimmune responses.

Assay Type	Target	IC50 (nM)
In vitro Kinase Assay	JAK1	1250
In vitro Kinase Assay	JAK2	850
In vitro Kinase Assay	JAK3	15
In vitro Kinase Assay	TYK2	975
Cellular Phosphorylation Assay (pSTAT5)	IL-2 stimulated T-cells	55

## Experimental Protocols

### In Vitro Kinase Inhibition Assay

This protocol details the method used to determine the half-maximal inhibitory concentration (IC50) of Zenvofloxadot against JAK family kinases.

- Reagents and Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
- ATP and appropriate peptide substrate.
- Zenvofloxadot, serially diluted in DMSO.
- Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- ADP-Glo™ Kinase Assay kit.

- Procedure:

1. A 5  $\mu$ L solution of the respective JAK enzyme in kinase buffer is added to the wells of a 384-well plate.
2. 1  $\mu$ L of Zenvofloxadot at various concentrations (from 100  $\mu$ M to 0.1 nM) is added to the wells. A DMSO control is included.
3. The plate is incubated for 10 minutes at room temperature.
4. The kinase reaction is initiated by adding 4  $\mu$ L of a solution containing ATP and the peptide substrate.
5. The reaction is allowed to proceed for 1 hour at room temperature.
6. The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ detection reagents as per the manufacturer's instructions.
7. Luminescence is measured using a plate reader.
8. The resulting data is normalized to controls and the IC50 values are calculated using a four-parameter logistic curve fit.

## Cellular pSTAT5 Inhibition Assay

This protocol describes the method to assess the inhibitory effect of Zenvofloxet on the IL-2-induced phosphorylation of STAT5 in human T-cells.

- Reagents and Materials:

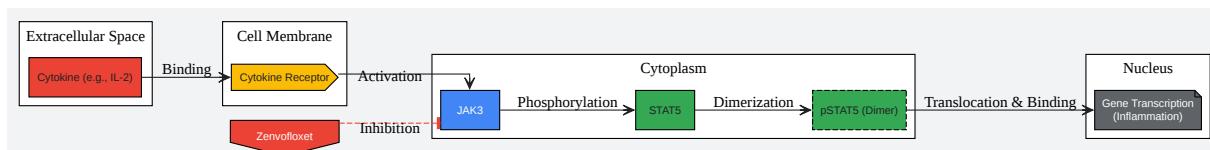
- Cryopreserved human peripheral blood mononuclear cells (PBMCs).
- RPMI-1640 medium supplemented with 10% FBS.
- Recombinant human Interleukin-2 (IL-2).
- Zenvofloxet, serially diluted in DMSO.
- Fixation and permeabilization buffers.
- Phycoerythrin (PE)-conjugated anti-phospho-STAT5 (pSTAT5) antibody.
- Flow cytometer.

- Procedure:

1. PBMCs are thawed, washed, and resuspended in RPMI-1640 medium.
2. Cells are plated in a 96-well plate and treated with various concentrations of Zenvofloxet for 1 hour.
3. Cells are then stimulated with 100 U/mL of IL-2 for 15 minutes at 37°C.
4. The stimulation is stopped by immediate fixation of the cells.
5. Cells are permeabilized and then stained with the PE-conjugated anti-pSTAT5 antibody.
6. The fluorescence intensity of individual cells is analyzed by flow cytometry.
7. The geometric mean fluorescence intensity (gMFI) is determined for each treatment condition, and the IC50 value is calculated.

# Visualizations: Signaling Pathways and Workflows

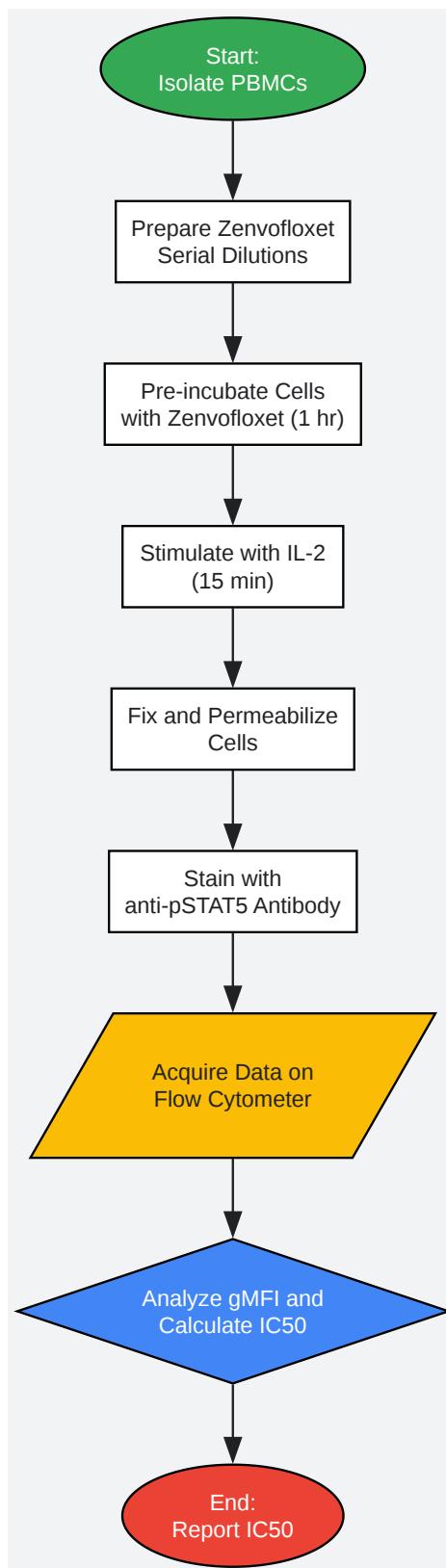
## Zenvafloxet Mechanism of Action in the JAK-STAT Pathway



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Caption: Zenvafloxet inhibits JAK3, blocking STAT5 phosphorylation.

## Experimental Workflow for Cellular IC50 Determination



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Caption: Workflow for assessing Zenvofloxet's cellular potency.

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